molecular formula C₂₁H₃₀O₃ B1153053 3-Deoxo-3-hydroxy-4,5-epoxy Norgestrel

3-Deoxo-3-hydroxy-4,5-epoxy Norgestrel

Cat. No.: B1153053
M. Wt: 330.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deoxo-3-hydroxy-4,5-epoxy Norgestrel is a synthetic progestogen derivative structurally related to Norgestrel, a 19-nortestosterone analogue widely used in hormonal contraceptives and menopausal hormone therapy. Norgestrel is a racemic mixture, with its levorotatory enantiomer (levonorgestrel) being biologically active. It exerts progestogenic effects by binding to progesterone receptors, suppressing ovulation, thickening cervical mucus, and impairing endometrial receptivity . Clinically, Norgestrel at 75 µg/day demonstrated a contraceptive failure rate of 2.1% over 12 cycles and 3.6% over 30 cycles, with irregular menstrual bleeding as a common side effect . Notably, Norgestrel also exhibits non-contraceptive properties, including neuroprotection in retinal degeneration models via modulation of fractalkine-CX3CR1 signaling and reactive oxygen species (ROS) pathways .

Properties

Molecular Formula

C₂₁H₃₀O₃

Molecular Weight

330.46

Origin of Product

United States

Comparison with Similar Compounds

Contraceptive Efficacy and Side Effects

Norgestrel is compared with other progestogens in contraceptive trials:

  • Norethindrone (Norethisterone): In two trials involving 485 women, Norgestrel and triphasic norethindrone showed similar rates of intermenstrual bleeding, withdrawal bleeding absence, and patient satisfaction.
  • Desogestrel and Drospirenone: In two trials with 2,985 women, desogestrel and drospirenone had comparable 13- and 26-month pregnancy rates (≤1.2%) and discontinuation rates due to side effects (~20%) .

Table 1: Contraceptive Outcomes of Selected Progestogens

Progestogen Dose Failure Rate (12 Cycles) Cycle Irregularity Key Side Effects
Norgestrel 75 µg/day 2.1% 20% short cycles Irregular bleeding, cholesterol reduction
Norethindrone Triphasic Not reported Similar to Norgestrel Intermenstrual bleeding
Drospirenone Not specified 1.2% at 26 months Not reported Similar discontinuation rates
Relative Potency

Norgestrel exhibits significantly higher potency than other progestogens:

  • Megestrol Acetate and Ethynodiol Diacetate: Norgestrel achieved equivalent contraceptive effects at 1/10 the dose (0.125 mg vs. 1–2 mg) in postponing menstruation and altering cervical mucus sperm penetrability .

Table 2: Relative Potency in Clinical and Cellular Contexts

Progestogen Minimum Effective Dose (Contraception) Proliferative Effect on MCF-7 Cells
Norgestrel 0.125 mg/day Stimulated growth (5-fold increase)
Levonorgestrel 0.0625 mg/day (active enantiomer) Not studied
Megestrol Acetate 1–2 mg/day No stimulation
Metabolic Pathways

Norgestrel’s metabolism differs from other progestogens due to its 13-ethyl group, which slows hepatic degradation:

  • Norethisterone: Metabolized via 5β-reduction to 3α,5β-tetrahydro derivatives, with rapid clearance .
  • Norgestrel: Resists ring-A reduction, leading to prolonged activity. The d-enantiomer forms 3α,5β-tetrahydro metabolites, while the l-enantiomer undergoes 16α/β-hydroxylation .
Neuroprotective Mechanisms (Unique to Norgestrel)

Norgestrel demonstrates unique neuroprotective effects in retinal degeneration models, unlike other progestogens:

  • Fractalkine-CX3CR1 Signaling: Upregulates fractalkine in photoreceptors, reducing microglial-driven inflammation and preserving cone cells in rd10 mice .
  • ROS Modulation: Generates pro-survival ROS via bFGF/PGRMC1 signaling, protecting photoreceptors from oxidative damage .
  • Comparison with Progesterone: While progesterone also shows neuroprotection, Norgestrel’s synthetic structure enhances stability and receptor affinity, enabling long-term cone preservation (28-fold increase in cone arrestin-positive cells) .

Table 3: Neuroprotective Pathways of Norgestrel in Retinal Models

Mechanism Key Findings Reference
Fractalkine-CX3CR1 30% reduction in TUNEL+ cells; blocked by fractalkine cleavage inhibitors
bFGF/PKA/GSK3β Signaling bFGF siRNA abolishes protection; dependent on PKA activation
Antioxidant Effects Rescues light-induced photoreceptor damage; attenuated by antioxidants
Side Effects and Risks
  • Menstrual Irregularities: Norgestrel causes short cycles (<17 days) in 20% of users, higher than norethindrone .
  • Metabolic Effects: Reduces serum cholesterol and globulin levels, unlike desogestrel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.